

Spectroscopic and Synthetic Profile of 1H-Indole-6-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-Indole-6-sulfonamide**

Cat. No.: **B114410**

[Get Quote](#)

Introduction

1H-Indole-6-sulfonamide is a molecule of interest within the broader class of indole-based sulfonamides, a scaffold known for a wide range of biological activities. This technical guide provides a detailed overview of the expected spectroscopic characteristics of **1H-Indole-6-sulfonamide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific molecule (CAS 145951-26-4), this guide presents predicted data based on the analysis of structurally related compounds. Additionally, it outlines a plausible synthetic route and general experimental protocols for its characterization, aimed at researchers and professionals in drug development.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **1H-Indole-6-sulfonamide**. These values are estimations derived from published data for similar indole and sulfonamide-containing molecules and should be considered as a reference for experimental validation.

Table 1: Expected ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
~11.5	br s	-	1H	Indole N-H
~7.8	d	~8.5	1H	H-4
~7.7	s	-	1H	H-7
~7.5	t	~2.5	1H	H-2
~7.3	dd	~8.5, 1.5	1H	H-5
~7.2	s	-	2H	SO ₂ NH ₂
~6.5	t	~2.0	1H	H-3

Table 2: Expected ¹³C NMR DataSolvent: DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~137	C-7a
~135	C-6
~128	C-3a
~125	C-2
~121	C-4
~119	C-5
~112	C-7
~102	C-3

Table 3: Expected IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3300	Medium, Sharp	N-H stretch (indole & sulfonamide NH ₂)
3100 - 3000	Medium	Aromatic C-H stretch
~1340	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~900	Medium	S-N stretch

Table 4: Expected Mass Spectrometry Data

m/z	Ion
196	[M] ⁺
117	[M - SO ₂ NH] ⁺
90	[C ₇ H ₆] ⁺

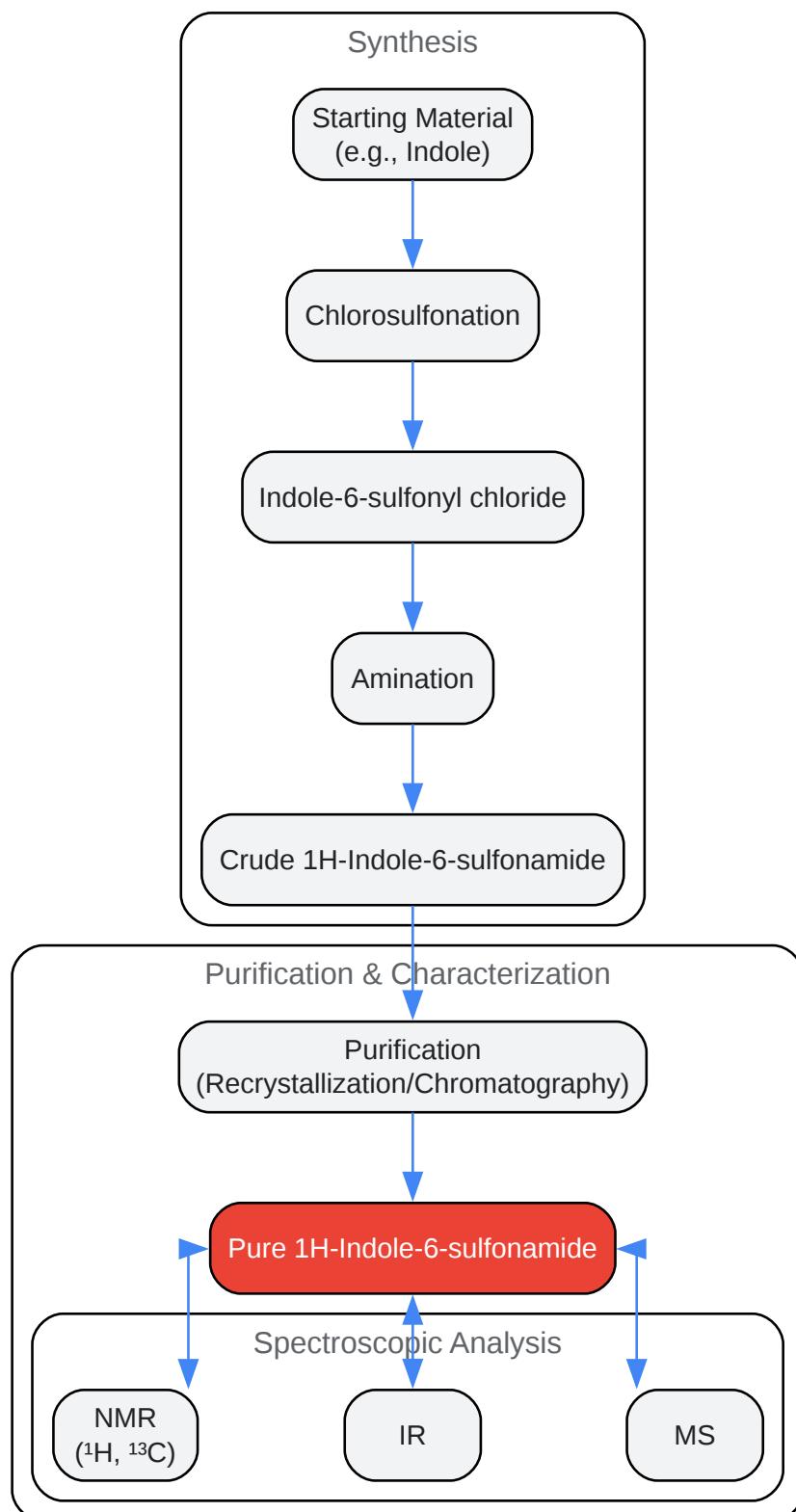
Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **1H-Indole-6-sulfonamide**.

Synthesis of 1H-Indole-6-sulfonamide

A common route for the synthesis of aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with ammonia. 1H-Indole-6-sulfonyl chloride can be prepared from indole via chlorosulfonation.

- Chlorosulfonation of Indole: Indole is reacted with an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then carefully poured onto ice, and the precipitated 1H-indole-6-sulfonyl chloride is filtered, washed with cold water, and dried.
- Amination: The crude 1H-indole-6-sulfonyl chloride is then dissolved in a suitable solvent (e.g., acetone, THF) and treated with an excess of aqueous ammonia. The reaction is


typically stirred at room temperature until completion. The product, **1H-Indole-6-sulfonamide**, can be isolated by removal of the solvent and purification by recrystallization or column chromatography.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. The spectral data would be reported in wavenumbers (cm⁻¹).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular formula.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an indole sulfonamide derivative.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 1H-Indole-6-sulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114410#spectroscopic-data-nmr-ir-ms-of-1h-indole-6-sulfonamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com